molecular formula C7H2Br3ClN2 B12538666 4,5,6-Tribromo-2-chloro-1H-benzimidazole CAS No. 142356-68-1

4,5,6-Tribromo-2-chloro-1H-benzimidazole

Cat. No.: B12538666
CAS No.: 142356-68-1
M. Wt: 389.27 g/mol
InChI Key: KMECYBIBOBAOJW-UHFFFAOYSA-N
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Description

4,5,6-Tribromo-2-chloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Tribromo-2-chloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method includes the reaction of 2-chlorobenzimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 4, 5, and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Tribromo-2-chloro-1H-benzimidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit enhanced or altered biological activities.

Scientific Research Applications

4,5,6-Tribromo-2-chloro-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5,6-Tribromo-2-chloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to biological targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    2-Chlorobenzimidazole: Lacks the bromine atoms, resulting in different reactivity and biological properties.

    4,5,6-Tribromo-1H-benzimidazole: Lacks the chlorine atom, which may affect its binding affinity and selectivity.

    4,5-Dibromo-2-chloro-1H-benzimidazole: Contains fewer bromine atoms, leading to different chemical and biological activities.

Uniqueness: 4,5,6-Tribromo-2-chloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

142356-68-1

Molecular Formula

C7H2Br3ClN2

Molecular Weight

389.27 g/mol

IUPAC Name

4,5,6-tribromo-2-chloro-1H-benzimidazole

InChI

InChI=1S/C7H2Br3ClN2/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H,12,13)

InChI Key

KMECYBIBOBAOJW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)N=C(N2)Cl

Origin of Product

United States

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